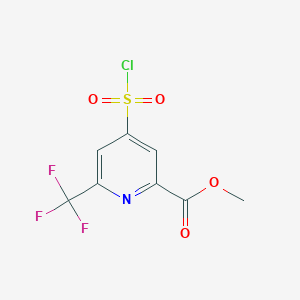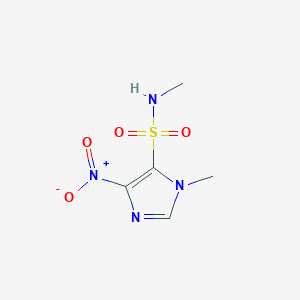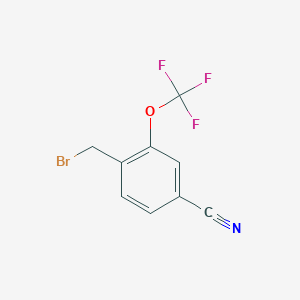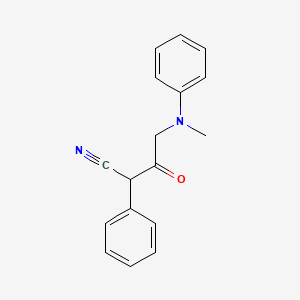
2,6-Dichloro-3-(4-methylbenzyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-(4-methylbenzyl)pyridine is an organic compound with the molecular formula C13H11Cl2N and a molecular weight of 252.14 g/mol . This compound is characterized by the presence of two chlorine atoms and a 4-methylbenzyl group attached to a pyridine ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(4-methylbenzyl)pyridine typically involves the chlorination of 3-(4-methylbenzyl)pyridine. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2,6-Dichloro-3-(4-methylbenzyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group on the benzyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or sodium ethoxide (NaOEt) in solvents like ethanol (EtOH) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Substitution: Formation of 2,6-diamino-3-(4-methylbenzyl)pyridine or 2,6-dimethoxy-3-(4-methylbenzyl)pyridine.
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 2,6-dichloro-3-(4-methylbenzyl)piperidine.
科学的研究の応用
2,6-Dichloro-3-(4-methylbenzyl)pyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2,6-Dichloro-3-(4-methylbenzyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular processes . For example, it may inhibit the activity of certain kinases or ion channels, thereby affecting signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: Lacks the 4-methylbenzyl group, making it less hydrophobic and less sterically hindered.
3-(4-Methylbenzyl)pyridine: Lacks the chlorine atoms, resulting in different reactivity and chemical properties.
2,6-Dichloro-4-(methylthio)pyridine: Contains a methylthio group instead of a methylbenzyl group, leading to different electronic and steric effects.
Uniqueness
2,6-Dichloro-3-(4-methylbenzyl)pyridine is unique due to the presence of both chlorine atoms and the 4-methylbenzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets and enables its use in diverse applications .
特性
分子式 |
C13H11Cl2N |
|---|---|
分子量 |
252.14 g/mol |
IUPAC名 |
2,6-dichloro-3-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H11Cl2N/c1-9-2-4-10(5-3-9)8-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3 |
InChIキー |
YDHICZWWWIQJAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


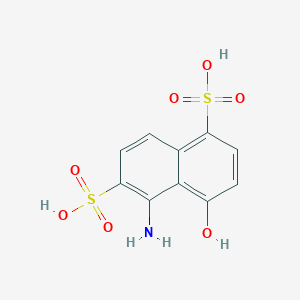
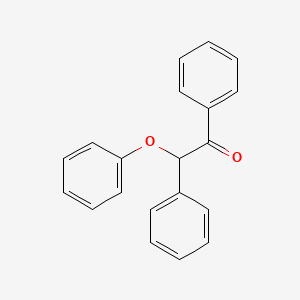
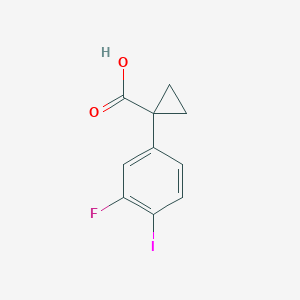
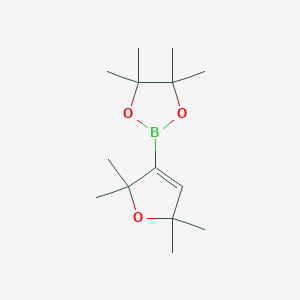
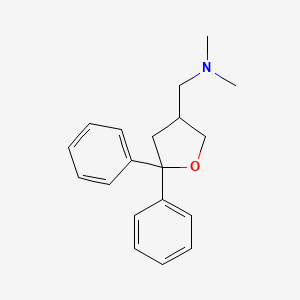
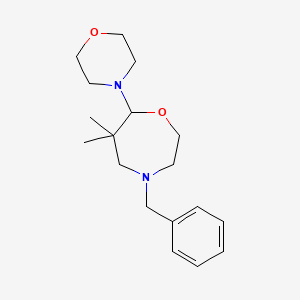
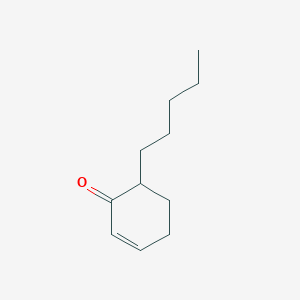
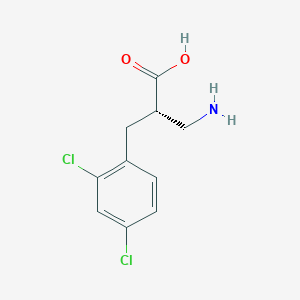
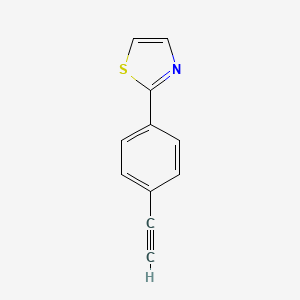
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
